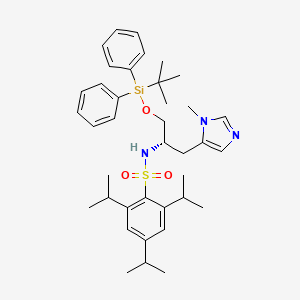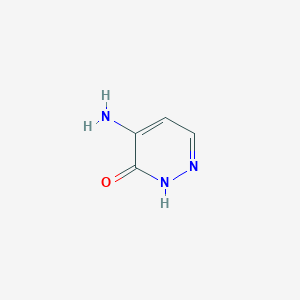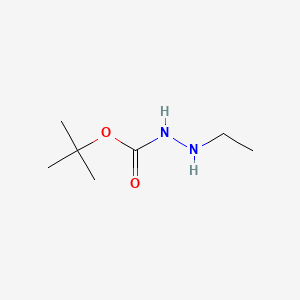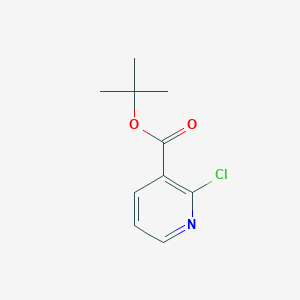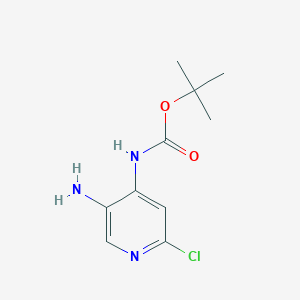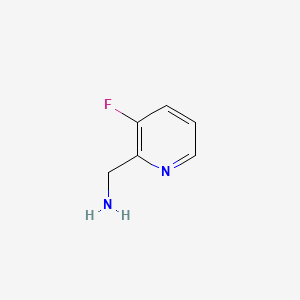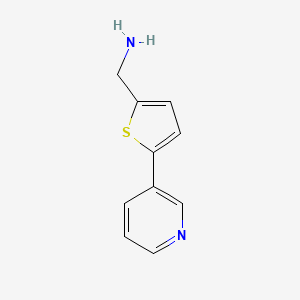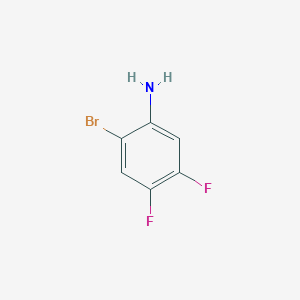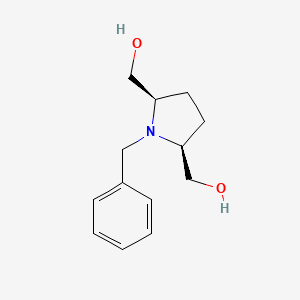
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride, also known as chlorpromazine hydrochloride, is a phenothiazine derivative used as an antipsychotic drug. It is used to treat various mental disorders such as schizophrenia, bipolar disorder, and severe anxiety. It is also used to treat nausea and vomiting associated with some cancer treatments. Chlorpromazine hydrochloride is a synthetic compound that is a member of the phenothiazine class of drugs. It is a white, odorless, crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Fluorescence Derivatization and Biological Assays
One application of derivatives of amino acids similar to 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is in fluorescence derivatization. For example, 3-(Naphthalen-1-ylamino)propanoic acid has been coupled to amino groups of various amino acids to create strongly fluorescent derivatives. These derivatives, upon condensation with specific reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, with good quantum yields. This property makes them preferable in biological assays due to their distinct emission wavelengths, facilitating applications ranging from biological imaging to analytical chemistry (Frade et al., 2007).
Chiral Separation Techniques
Another significant application is the enantioseparation of isomeric α-(chlorophenyl)propanoic acids, including the 2-(3-chlorophenyl) variant, using countercurrent chromatography. This process utilizes hydroxypropyl-β-cyclodextrin as a chiral additive, highlighting the compound's role in separating enantiomers, a crucial step in the pharmaceutical industry for drug synthesis and quality control. The separation process's success depends on the inclusion interaction between the compound and the chiral selector, indicating its importance in achieving enantioselectivity (Jin et al., 2019).
Corrosion Inhibition
Derivatives of amino acids like this compound have been explored for their potential in corrosion inhibition. Schiff bases derived from L-Tryptophan, structurally related to this compound, have shown good inhibition efficiency on the corrosion of stainless steel in acidic environments. These findings suggest potential applications in protecting metal surfaces in industrial settings, contributing to material science and engineering (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Schiff bases containing the indole group, derived from Tryptophan and structurally akin to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds, characterized by various spectroscopic techniques, exhibited remarkable activity against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. This application is of particular interest in pharmaceutical research and development, where there is a constant need for new antimicrobial compounds (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Mécanisme D'action
Target of Action
2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes .
Mode of Action
As a phenylalanine derivative, it may interact with the body’s metabolic processes involving phenylalanine .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine signaling molecules dopamine, norepinephrine, and epinephrine, and the skin pigment melanin . Therefore, it’s plausible that this compound may influence these pathways.
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to influence the secretion of anabolic hormones and supply fuel during exercise . This compound is recognized for its ability to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks . The interactions of this compound with these biomolecules are crucial for its ergogenic properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it provides fuel during exercise, thereby supporting cellular energy metabolism and preventing muscle damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound’s ability to modulate gene expression is also noteworthy, as it can influence the transcription of genes involved in metabolic pathways and cellular stress responses . These molecular interactions are essential for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is limited, with a recommended storage period of one month at -20°C . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced muscle performance and reduced muscle damage . At higher doses, it may cause toxic or adverse effects, including potential disruptions in metabolic processes and cellular function . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. This compound’s influence on metabolic flux and metabolite levels is significant, as it can modulate the availability of key metabolic intermediates . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall pharmacokinetics and biodistribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function within cells.
Propriétés
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKORXUFSMVSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462329 |
Source


|
| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120108-62-5 |
Source


|
| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

